tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate
Description
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate is a chiral carbamate derivative with a cyclopentane backbone substituted with a dimethylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, antiviral agents, and other bioactive molecules. Its stereochemistry (1R,2R configuration) and functional groups play critical roles in its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t9-,10-/m1/s1 |
InChI Key |
GBYOXNVJBVMRCL-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Followed by Carbamate Protection
A widely adopted route involves reductive amination of a cyclopentanone precursor to introduce the dimethylamino group, followed by carbamate protection. Cyclopentanone derivatives are treated with dimethylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogen with palladium catalysts) to yield the trans-2-(dimethylamino)cyclopentanol intermediate. Subsequent Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) furnishes the target compound.
Key Reaction Parameters
Direct Alkylation of Cyclopentylamine Derivatives
An alternative method employs direct alkylation of a pre-functionalized cyclopentylamine. For example, (1R,2R)-2-aminocyclopentanol is dimethylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). The resulting dimethylamino compound is then protected with Boc anhydride. This approach avoids redox steps but requires stringent control over stereochemistry to preserve the (1R,2R) configuration.
Example Protocol
-
Dissolve (1R,2R)-2-aminocyclopentanol (1.0 equiv) in acetonitrile.
-
Add dimethyl sulfate (2.2 equiv) and K₂CO₃ (3.0 equiv).
-
Stir at 60°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
-
React with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in DCM.
-
Isolate via silica gel chromatography (hexane/ethyl acetate = 4:1).
Enzymatic Resolution for Stereochemical Control
For high enantiomeric excess (ee), enzymatic resolution using lipases or esterases has been reported. Racemic 2-(dimethylamino)cyclopentanol is acylated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively modifying one enantiomer. The unreacted alcohol is then Boc-protected.
Performance Metrics
Key Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation rates, while DCM minimizes side reactions during Boc protection. Ethyl acetate is preferred for extractions due to its low toxicity and compatibility with aqueous workups.
Base and Catalysts
-
Boc Protection: Triethylamine or DMAP improves reaction efficiency by scavenging HCl generated during carbamate formation.
-
Reductive Amination: Sodium triacetoxyborohydride (STAB) offers superior selectivity over borane-based reagents.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate gradients) remains the standard for isolating tert-butyl carbamates. Preparative HPLC is employed for high-purity requirements (>99%).
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.23 (s, 6H, N(CH₃)₂), 3.85–4.10 (m, 2H, cyclopentyl CH).
-
¹³C NMR (CDCl₃): δ 28.3 (Boc CH₃), 45.8 (N(CH₃)₂), 79.5 (Boc quaternary C), 155.2 (C=O).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Reductive Amination | 80% | 95 | High | Moderate |
| Direct Alkylation | 75% | 99 | Moderate | Low |
| Enzymatic Resolution | 45% | >99 | Low | High |
Industrial-Scale Considerations
Large-scale production favors the reductive amination route due to its robustness. Patent CA3087004A1 highlights the importance of solvent choice (e.g., ethyl acetate) in minimizing viscosity during workup, a critical factor for reactor design. Additionally, substituting sodium cyanoborohydride with hydrogen gas and Raney nickel reduces costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
Synthesis and Derivatives
Tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate is synthesized through several chemical reactions that modify its structure for specific applications in pharmaceuticals. The synthesis typically involves the reaction of tert-butyl carbamate with amines and other reagents to produce various derivatives that may exhibit enhanced biological activity .
Key Synthesis Steps:
- Formation of the Carbamate : Reaction of tert-butyl isocyanate with (1R,2R)-2-aminocyclopentane.
- Purification : The product is purified to remove unreacted starting materials and by-products.
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the development of drugs like Edoxaban, an anticoagulant used for preventing blood clots .
| Drug | Target Condition | Mechanism of Action |
|---|---|---|
| Edoxaban | Blood Clots | Direct inhibitor of factor Xa in the coagulation cascade |
Research indicates that derivatives of this compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This suggests potential applications in cancer therapy .
Neurological Research
Compounds similar to this compound have been investigated for their effects on neurological processes. They may interact with receptors involved in various neurological disorders, indicating their potential therapeutic roles in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Edoxaban Synthesis
In the synthesis of Edoxaban, this compound serves as a key intermediate. The synthetic route involves multiple steps where this compound is converted into more complex structures that ultimately yield the final drug product. The efficiency and yield of this process are critical for pharmaceutical manufacturing.
Case Study 2: CDK Inhibition
Studies have shown that certain derivatives of this carbamate can inhibit CDK activity effectively. For instance, a derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. This highlights the compound's potential use in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Carbamates
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Structural Difference: The hydroxyl (-OH) group replaces the dimethylamino (-N(CH₃)₂) group at the 2-position.
- Impact: Reduced basicity and altered hydrogen-bonding capacity compared to the dimethylamino analog. This derivative is often used in prodrug strategies due to its polar hydroxyl group .
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Structural Difference : Hydroxyl group at the 3-position instead of the 2-position.
- Impact: Altered spatial orientation affects binding to chiral receptors. The 3-hydroxy derivative has shown lower metabolic stability in preclinical studies compared to the dimethylamino variant .
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
- Structural Difference : Cis configuration of the hydroxyl group introduces steric hindrance.
- Impact: Reduced solubility in nonpolar solvents but improved pharmacokinetic profiles in certain drug candidates .
Cyclohexane-Based Carbamates
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate (CAS: 137731-41-0)
- Structural Difference : Cyclohexane ring instead of cyclopentane.
- Impact : Increased ring size alters conformational flexibility. This analog exhibits higher thermal stability but lower enzymatic selectivity in kinase inhibition assays .
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamate
Carbamates with Modified Protecting Groups
Isobutyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (Compound 12)
- Structural Difference : Isobutyl group replaces tert-butyl as the carbamate protecting group.
- Impact : Increased steric bulk reduces hydrolysis susceptibility but complicates synthetic scalability. Used in asymmetric catalysis for improved enantioselectivity .
Benzyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (Compound 13)
Functionalized Derivatives in Drug Development
tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS: 1353893-22-7)
- Structural Difference : Azide (-N₃) and dimethylcarbamoyl (-N(C=O)(CH₃)₂) groups.
- Impact : Used as a click chemistry intermediate for bioconjugation. The azide group enables rapid coupling with alkynes, while the carbamate ensures stability during synthesis .
tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate (Edoxaban Intermediate)
- Structural Difference : Complex substitution pattern with azide and carbamoyl groups.
- Impact : Critical intermediate in the synthesis of Edoxaban, a direct oral anticoagulant. The dimethylcarbamoyl group enhances target specificity for Factor Xa inhibition .
Biological Activity
Tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound belongs to the carbamate class and features a tert-butyl group, a carbamate functional group, and a cyclopentyl moiety with a dimethylamino substituent. Its molecular formula is , with a molecular weight of approximately 226.33 g/mol. The structural characteristics contribute to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for cancer therapy. Additionally, compounds with similar structures have shown potential activity against various receptors involved in neurological processes, suggesting possible applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- CDK Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of CDK activity in vitro. The inhibition was dose-dependent, indicating a potential for therapeutic applications in oncology .
- Neuroprotective Effects : Preliminary investigations suggest that the compound may interact with neurotransmitter receptors, influencing pathways associated with neuroprotection and cognitive function. In animal models, administration of similar carbamate derivatives showed improvement in memory retention and reduction in neuroinflammation .
- Synthesis and Derivatives : The synthesis of this compound involves multi-step reactions that allow for the generation of various derivatives with modified biological activities. These derivatives are being explored for their pharmacological properties against cancer and neurological disorders .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Structure | Exhibits different biological activity profiles |
| Tert-butyl N-[(1S,2S)-2-hydroxymethylcyclopentyl]carbamate | Structure | Potentially different pharmacokinetics |
| Tert-butyl N-[(1R,2S)-5-amino-5-methylcyclohexyl]carbamate | Structure | Different steric properties affecting receptor binding |
The unique combination of tert-butyl and dimethylamino groups in this compound contributes to its distinct reactivity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
